Arzoxifene hydrochloride

Catalog No.
S548676
CAS No.
182133-27-3
M.F
C28H30ClNO4S
M. Wt
512.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arzoxifene hydrochloride

CAS Number

182133-27-3

Product Name

Arzoxifene hydrochloride

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride

Molecular Formula

C28H30ClNO4S

Molecular Weight

512.1 g/mol

InChI

InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H

InChI Key

NHSNLUIMAQQXGR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl

Description

The exact mass of the compound Arzoxifene hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 714373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Investigational Applications

Arzoxifene hydrochloride has been investigated for its potential applications in various areas of scientific research, including:

  • Breast cancer prevention: Studies have shown that arzoxifene hydrochloride may be effective in preventing breast cancer in women at high risk. However, further research is needed to confirm these findings and determine the optimal dosage and duration of treatment. Source:
  • Osteoporosis treatment: Arzoxifene hydrochloride has been shown to increase bone mineral density and reduce the risk of fractures in postmenopausal women with osteoporosis. However, it is not currently approved for this use in most countries. Source:
  • Other potential applications: Arzoxifene hydrochloride is also being investigated for its potential role in treating other conditions, such as endometrial cancer and cardiovascular disease. However, these investigations are still in the early stages. Source:

Arzoxifene hydrochloride is a synthetic compound classified as a selective estrogen receptor modulator (SERM) and is part of the benzothiophene group. Its chemical formula is C28H30ClNO4S, with a molar mass of approximately 475.6 g/mol. Arzoxifene functions by binding to estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the tissue type. This unique action allows it to act as an estrogen antagonist in mammary and uterine tissues while functioning as an agonist in bone tissue, thereby promoting bone density and lowering serum cholesterol levels .

Typical of SERMs, primarily involving its interaction with estrogen receptors. The compound binds to estrogen receptors with high affinity, influencing gene expression related to estrogen signaling pathways. It has been shown to suppress the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby inhibiting transcription from specific promoters associated with inflammatory responses .

The biological activity of arzoxifene hydrochloride is characterized by its tissue-selective effects:

  • Anti-estrogenic Effects: In breast tissue, it acts as an antagonist, potentially reducing the risk of breast cancer.
  • Estrogenic Effects: In bone tissue, it promotes bone density, making it beneficial for postmenopausal women at risk of osteoporosis.
  • Mixed Effects in Uterine Tissue: It exhibits both agonistic and antagonistic properties, which may help mitigate risks associated with endometrial carcinoma compared to other SERMs like tamoxifen .

In clinical studies, arzoxifene has demonstrated significant efficacy in preventing mammary cancer and maintaining bone health without adversely affecting the uterus .

The synthesis of arzoxifene hydrochloride involves multiple steps typical of organic synthesis for complex molecules. While specific proprietary methods may not be publicly disclosed due to commercial interests, general approaches include:

  • Formation of the Benzothiophene Core: The initial step generally involves constructing the benzothiophene structure through cyclization reactions.
  • Functionalization: Subsequent steps involve introducing various functional groups that contribute to its selective binding properties.
  • Hydrochloride Salt Formation: The final step typically includes converting the base form into its hydrochloride salt to enhance solubility and stability for pharmaceutical applications .

Arzoxifene hydrochloride has potential applications primarily in:

  • Breast Cancer Prevention: As a potent agent against mammary tumors induced by carcinogens.
  • Bone Health Management: Particularly in postmenopausal women to prevent osteoporosis.
  • Cardiovascular Health: It may have beneficial effects on cardiovascular parameters by lowering cholesterol levels .

Despite its promising profile, further development was halted due to unmet clinical endpoints in trials.

Arzoxifene hydrochloride shares similarities with several other compounds within the SERM category. Here are some notable comparisons:

CompoundStructure TypeEstrogenic ActivityAnti-estrogenic ActivityUnique Features
TamoxifenTriphenylethyleneAgonist/AntagonistStrongAssociated with endometrial cancer risk
RaloxifeneBenzothiopheneAgonistModeratePrimarily used for osteoporosis
BazedoxifeneBenzothiopheneAgonistAntagonistApproved for menopausal symptoms
ArzoxifeneBenzothiopheneAgonistStrongUnique lack of uterotrophic effects

Arzoxifene's unique profile lies in its potent anti-cancer effects combined with favorable bone health outcomes without increasing the risk of endometrial carcinoma, setting it apart from other SERMs like tamoxifen .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

511.1584073 g/mol

Monoisotopic Mass

511.1584073 g/mol

Heavy Atom Count

35

UNII

FU88PI0433

Pharmacology

Arzoxifene Hydrochloride is the hydrochloride salt of arzoxifene, a synthetic aromatic derivative with anti-estrogenic properties. Arzoxifene binds to estrogen receptors as a mixed estrogen agonist/antagonist. In comparison to other selective estrogen receptor modulators (SERMs), arzoxifene exhibits greater bioavailability and higher anti-estrogenic potency in the breast than raloxifene; it exhibits reduced estrogenicity in the uterus compared with either tamoxifen or raloxifene. This agent may have beneficial effects on bone and the cardiovascular system.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Wikipedia

Arzoxifene hydrochloride

Dates

Modify: 2023-07-17

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